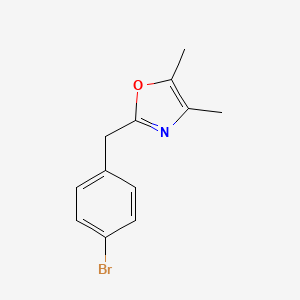

2-(4-Bromobenzyl)-4,5-dimethyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8-9(2)15-12(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQREACQNYOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Bromobenzyl)-4,5-dimethyloxazole

Executive Summary

This technical guide details the synthetic pathway for 2-(4-bromobenzyl)-4,5-dimethyloxazole , a trisubstituted heterocyclic scaffold relevant to medicinal chemistry, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) intermediates.

The synthesis of 2,4,5-trisubstituted oxazoles requires precise regiochemical control. While direct condensation methods exist, they often suffer from poor yields due to the competitive formation of isomeric oxazoles or polymerization. Therefore, this guide prioritizes a Modified Robinson-Gabriel Cyclodehydration pathway. This route offers the highest fidelity for ensuring the 4,5-dimethyl substitution pattern is preserved while installing the bulky 4-bromobenzyl moiety at the C2 position.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the target structure with high regioselectivity, we disconnect the oxazole ring at the O1-C2 and C2-N3 bonds. This reveals an

Strategic Disconnection

-

Target: 2-(4-Bromobenzyl)-4,5-dimethyloxazole.

-

Primary Disconnection: Robinson-Gabriel cyclization implies an acyclic precursor: N-(3-oxobutan-2-yl)-2-(4-bromophenyl)acetamide .

-

Secondary Disconnection: The amide bond in the precursor can be formed by coupling:

-

Fragment A (Amine): 3-Amino-2-butanone (utilized as the stable Hydrochloride salt).

-

Fragment B (Acid): 2-(4-Bromophenyl)acetic acid (activated as the acid chloride).

-

Pathway Visualization

The following diagram outlines the logical flow from raw materials to the target heterocycle.

Caption: Retrosynthetic logic flow from commercial precursors to the target oxazole via the Robinson-Gabriel intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Amide Coupling)

Objective: Synthesize the linear intermediate N-(3-oxobutan-2-yl)-2-(4-bromophenyl)acetamide. Note: 3-Amino-2-butanone is unstable as a free base (dimerizes to dihydropyrazine); it must be handled as the hydrochloride salt until the moment of coupling.

Materials

-

2-(4-Bromophenyl)acetic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

3-Amino-2-butanone Hydrochloride (1.0 eq) [Commercially available or synthesized via nitrosation of 2-butanone followed by reduction]

-

Triethylamine (

) (2.2 eq) -

Dichloromethane (DCM) (Anhydrous)

-

DMF (Catalytic amount)

Step-by-Step Methodology

-

Acid Chloride Activation:

-

In a dry round-bottom flask equipped with a drying tube, dissolve 2-(4-bromophenyl)acetic acid in anhydrous DCM.

-

Add catalytic DMF (2-3 drops).

-

Add

dropwise at 0°C. -

Reflux for 2 hours until gas evolution ceases.

-

Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride. Do not purify.

-

-

Schotten-Baumann Coupling:

-

Suspend 3-Amino-2-butanone HCl in fresh anhydrous DCM in a separate vessel.

-

Add

(2.2 eq) dropwise at 0°C. The solution will become cloudy as triethylamine hydrochloride precipitates. -

Dissolve the crude acid chloride (from step 1) in DCM and add it dropwise to the amine suspension at 0°C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

-

Work-up:

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Dry over

, filter, and concentrate. -

Checkpoint: The product should be a solid/oil. Verify via TLC (Check for amide carbonyl stretch ~1650 cm⁻¹ in IR).

Phase 2: Robinson-Gabriel Cyclodehydration

Objective: Cyclize the

Materials

-

N-(3-oxobutan-2-yl)-2-(4-bromophenyl)acetamide (Intermediate from Phase 1)

-

Phosphorus Oxychloride (

) (Excess, acts as solvent/reagent) OR Polyphosphoric Acid (PPA) -

Recommendation:

typically provides cleaner conversion for alkyl-substituted oxazoles compared to sulfuric acid.

Step-by-Step Methodology

-

Cyclization:

-

Place the amide intermediate in a round-bottom flask.

-

Add

(approx. 5–10 volumes relative to weight of precursor). -

Heat the mixture to 90–100°C for 2–4 hours. Monitor by TLC for the disappearance of the amide.

-

Mechanistic Insight: The enol form of the ketone attacks the activated amide carbonyl, followed by elimination of water.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture very slowly onto crushed ice with vigorous stirring.

hydrolysis is highly exothermic and releases HCl gas. -

Neutralize the aqueous solution carefully with

or

-

-

Isolation:

-

Extract the aqueous mixture with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[3] Oxazoles are typically less polar than their amide precursors.

-

Part 3: Analytical Characterization[4]

To validate the synthesis, the following analytical signatures are expected.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Methyl Groups (C4, C5) | Two distinct singlets around |

| 1H NMR | Benzylic Protons ( | Singlet around |

| 1H NMR | Aromatic Protons | Two doublets (AA'BB' system) around |

| 13C NMR | Oxazole Carbons | C2 (~160 ppm), C4/C5 (~130–145 ppm).[4] |

| Mass Spec | Molecular Ion | |

| IR | C=N Stretch | Strong band approx. 1560–1580 cm⁻¹. Absence of Amide C=O (~1650) and N-H (~3300). |

Part 4: Alternative Pathway (Direct Condensation)

While the Robinson-Gabriel route is preferred for purity, a direct condensation (Modified Blümlein-Lewy) can be attempted if reagents are limited.

-

Reagents: 3-Bromo-2-butanone + 2-(4-Bromophenyl)acetamide.

-

Conditions: Reflux in Toluene or Ethanol/DMF.

-

Drawback: This often yields the oxazole mixed with HBr salts and potential regioisomers if the ketone is not symmetric (though 3-bromo-2-butanone is asymmetric, the mechanism generally favors the 4,5-dimethyl orientation).

-

Note: 3-Bromo-2-butanone is a lachrymator and must be handled in a fume hood.

Part 5: Safety & Handling

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Full PPE (face shield, chemically resistant gloves) is mandatory. -

3-Amino-2-butanone: As a free base, it is unstable. Store as the HCl salt at 4°C.

-

Brominated Compounds: The 4-bromobenzyl moiety introduces heavy atom character; waste must be segregated into halogenated organic waste streams.

References

-

Robinson-Gabriel Synthesis Overview

- Turchi, I. J., & Dewar, M. J. S. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.

-

Synthesis of 2,4,5-Trisubstituted Oxazoles

- Beilstein Journals. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.

-

Precursor Preparation (3-acetamido-2-butanone)

-

Wiley, R. H., & Borum, O. H. (1950). 3-Acetamido-2-butanone.[5] Organic Syntheses, 30, 1.

-

-

General Van Leusen Oxazole Synthesis (Contextual Alternative)

-

Kisko, G., et al. (2020).[6] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(6), 1454.

-

Sources

- 1. In the following reaction: Starting compound: 4-bromo-2-butanone (CH3-CO.. [askfilo.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(4-Bromobenzyl)-4,5-dimethyloxazole

Physicochemical Profiling & Synthetic Utility of 2-(4-Bromobenzyl)-4,5-dimethyloxazole

Executive Summary

2-(4-Bromobenzyl)-4,5-dimethyloxazole (CAS: 1368915-26-7) represents a specialized heterocyclic scaffold in medicinal chemistry, functioning primarily as a bifunctional building block.[1][2][3][4] Its structural architecture combines a lipophilic 4,5-dimethyloxazole core with a para-bromobenzyl moiety. This specific arrangement offers two distinct vectors for chemical modification: the oxazole ring (acting as a hydrogen bond acceptor and bioisostere for amides/esters) and the aryl bromide (serving as an electrophilic handle for palladium-catalyzed cross-coupling reactions).

This technical guide provides a comprehensive physicochemical profile, synthetic pathways, and analytical characterization protocols designed for researchers integrating this scaffold into lead optimization programs.

Molecular Architecture & Theoretical Profile

The compound consists of a central 1,3-oxazole ring substituted at the C4 and C5 positions with methyl groups, enhancing its metabolic stability compared to unsubstituted oxazoles. The C2 position is linked via a methylene bridge to a 4-bromophenyl ring.

Table 1: Core Physicochemical Parameters

| Property | Value | Source/Note |

| CAS Registry Number | 1368915-26-7 | Verified Registry |

| Molecular Formula | C₁₂H₁₂BrNO | Stoichiometric |

| Molecular Weight | 266.13 g/mol | Monoisotopic |

| Exact Mass | 265.0097 | High-Res MS Target |

| Predicted LogP | 3.6 ± 0.4 | Calculated (Consensus) |

| TPSA | 26.03 Ų | Polar Surface Area (Oxazole N+O) |

| H-Bond Acceptors | 2 | Nitrogen, Oxygen |

| H-Bond Donors | 0 | Aprotic |

| Rotatable Bonds | 2 | Methylene bridge flexibility |

Synthetic Pathways & Manufacturing Logic

The synthesis of 2-substituted-4,5-dimethyloxazoles typically follows the Robinson-Gabriel synthesis or a condensation-cyclization strategy involving

Primary Synthetic Route: Condensation-Cyclization

The most robust pathway involves the reaction of 2-(4-bromophenyl)acetamide with 3-bromo-2-butanone (or 3-chloro-2-butanone). This method is preferred for its scalability and avoidance of harsh dehydrating agents required in alternative cyclodehydrations.

Mechanism:

-

Alkylation: The amide nitrogen attacks the

-carbon of the haloketone. -

Cyclization: The carbonyl oxygen of the amide attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization to the oxazole.

Figure 1: Synthetic workflow for the formation of the oxazole core via condensation-cyclization.

Analytical Fingerprinting

To validate the identity of the synthesized material, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 7.45 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to Bromine.

- 7.15 (d, J = 8.4 Hz, 2H): Aromatic protons meta to Bromine (closer to methylene).

-

3.98 (s, 2H): Benzylic methylene (-CH

- 2.18 (s, 3H): Methyl group at Oxazole C4/C5.

- 2.05 (s, 3H): Methyl group at Oxazole C5/C4.

-

Note: The two methyl groups on the oxazole are chemically distinct but may appear close in shift.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion [M+H]

: 266.0/268.0 (1:1 isotopic ratio due to -

Fragmentation: Loss of the benzyl group or cleavage of the oxazole ring may be observed at higher collision energies.

Physicochemical Characterization Protocols

Protocol A: Kinetic Solubility Assay (Thermodynamic)

Objective: Determine the saturation solubility in aqueous buffers.

-

Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Methanol.

-

Expected Result: Low aqueous solubility (< 50 µM) due to high lipophilicity (LogP ~3.6).

-

Protocol B: Chemical Stability (Stress Testing)

Objective: Assess the stability of the benzylic position (prone to oxidation) and the aryl bromide (stable).

-

Oxidative Stress: Dissolve to 1 mM in Acetonitrile:Water (1:1) + 3% H

O -

Acid/Base Hydrolysis: Incubate in 0.1 N HCl and 0.1 N NaOH at RT for 24 hours.

-

Analysis: Monitor for the formation of 4-bromobenzoic acid (oxidative cleavage) or ring-opening products via LC-MS.

Strategic Applications in Drug Discovery

This compound is not merely an endpoint but a divergent intermediate .

-

Suzuki-Miyaura Coupling: The Ar-Br motif allows for the attachment of aryl or heteroaryl groups, extending the scaffold to create biaryl systems common in kinase inhibitors.

-

Benzylic Functionalization: The methylene bridge is "activated" by the adjacent oxazole and phenyl ring, allowing for potential deprotonation and alkylation to introduce chirality at the benzylic position (though this requires strong bases like NaH or LDA).

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

-

Accela ChemBio. (2024). Product Catalog: 2-(4-Bromobenzyl)-4,5-dimethyloxazole (SY528793).[1][2] Retrieved from [5]

-

PubChem. (n.d.). Compound Summary: Oxazole Derivatives and Calculated Properties. National Library of Medicine. Retrieved from

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Robinson-Gabriel Synthesis. Wiley-Interscience. (Standard reference for oxazole synthesis mechanisms).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for oxazole as an amide bioisostere).

Sources

- 1. 2232877-38-0,2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic Acid Hydrobromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 429631-11-8,N-(2-Chlorobenzyl)piperidine-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1368915-26-7,2-(4-Bromobenzyl)-4,5-dimethyloxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 92309-55-2,Methyl 1-Benzyl-5-methyl-4-oxopiperidine-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Structural Characterization of 2-(4-Bromobenzyl)-4,5-dimethyloxazole

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-(4-Bromobenzyl)-4,5-dimethyloxazole is a substituted oxazole, a class of heterocyclic compounds that are integral to many biologically active natural products and pharmaceutical agents.[1][2] The oxazole ring can be found in various compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] The presence of a bromobenzyl group suggests potential for further functionalization and its utility as a building block in medicinal chemistry.[3][4]

This guide provides a comprehensive overview of the methodologies employed in the structural characterization of 2-(4-Bromobenzyl)-4,5-dimethyloxazole. While a complete experimental dataset for this specific molecule is not publicly available, this document will serve as a detailed roadmap for its analysis. By examining data from structurally analogous compounds and adhering to established analytical principles, we can confidently predict and interpret the experimental outcomes. Our approach emphasizes not just the "what" but the "why" behind each analytical choice, ensuring a robust and self-validating characterization process.

Molecular Structure and Key Features

The foundational step in any characterization is understanding the molecule's constituent parts. 2-(4-Bromobenzyl)-4,5-dimethyloxazole is comprised of a central 4,5-dimethyloxazole ring linked at the 2-position to a 4-bromobenzyl group.

Caption: Predicted molecular structure of 2-(4-Bromobenzyl)-4,5-dimethyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Bromobenzyl)-4,5-dimethyloxazole, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy

Causality of Experimental Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Aromatic protons ortho to the bromine |

| ~7.15 | Doublet | 2H | Aromatic protons meta to the bromine |

| ~4.00 | Singlet | 2H | Benzyl CH₂ |

| ~2.20 | Singlet | 3H | Oxazole CH₃ at C5 |

| ~2.10 | Singlet | 3H | Oxazole CH₃ at C4 |

Note: Predicted chemical shifts are based on analogous structures found in the literature.[5][6][7]

¹³C NMR Spectroscopy

Causality of Experimental Choice: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environments.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~162 | Quaternary | C2 (Oxazole) |

| ~145 | Quaternary | C5 (Oxazole) |

| ~138 | Quaternary | C4 (Oxazole) |

| ~136 | Quaternary | Aromatic C attached to CH₂ |

| ~132 | CH | Aromatic C ortho to Br |

| ~130 | CH | Aromatic C meta to Br |

| ~121 | Quaternary | Aromatic C-Br |

| ~35 | CH₂ | Benzyl CH₂ |

| ~12 | CH₃ | Oxazole CH₃ at C5 |

| ~10 | CH₃ | Oxazole CH₃ at C4 |

Note: Predicted chemical shifts are based on general values for substituted oxazoles and aromatic compounds.

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analyze the ions in a mass analyzer (e.g., Time-of-Flight or Quadrupole).

Predicted Mass Spectrometry Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₂BrNO |

| Monoisotopic Mass | 265.0153 u |

| Nominal Mass | 265 u |

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

Infrared (IR) Spectroscopy

Causality of Experimental Choice: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

-

Prepare the sample, for example, as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Place the sample in an FT-IR spectrometer and acquire the spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1650-1630 | C=N stretch | Oxazole ring |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1100-1000 | C-O stretch | Oxazole ring |

| ~820 | C-H bend | 1,4-disubstituted aromatic |

Note: Predicted frequencies are based on typical ranges for the indicated functional groups.[8][9]

X-ray Crystallography

Causality of Experimental Choice: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[10][11]

Experimental Protocol:

-

Grow a single, high-quality crystal of the compound. This is often the most challenging step.

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in the X-ray beam.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

Predicted Structural Parameters: While precise bond lengths and angles can only be determined experimentally, we can anticipate typical values based on known oxazole derivatives.[12] For instance, the C=N bond in the oxazole ring is expected to be shorter than the C-N single bonds. The geometry around the sp² hybridized carbons of the oxazole and benzene rings will be trigonal planar.

Caption: The workflow for determining a molecular structure by X-ray crystallography.

Conclusion

The structural characterization of 2-(4-Bromobenzyl)-4,5-dimethyloxazole requires a multi-technique approach, with each method providing complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula, IR spectroscopy identifies functional groups, and X-ray crystallography provides the definitive three-dimensional structure. By systematically applying these techniques and interpreting the data in the context of known chemical principles and data from analogous structures, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework for any researcher or scientist tasked with the characterization of this, or similar, novel compounds.

References

- Mehariya, K. R., et al. X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing.

- X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Mehariya, K. R., et al. X-ray crystallographic study of novel oxazole derivatives. Ben-Gurion University of the Negev.

- Belaidi, S., & Mellaoui, M. (2011). Structural comparison of the oxazole derivatives. ResearchGate.

- X-ray crystal structure of oxazole 8d. ResearchGate.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives. ResearchGate.

- Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI.

- How the oxazole fragment influences the conformation of the tetraoxazocane ring in a cyclohexanespiro-3′-(1,2,4,5,7-tetraoxazocane): single-crystal X-ray and theoretical study. ResearchGate.

- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.

- Oxazole. Wikipedia.

- 2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-oxazole 3. Beilstein Journals.

- 2-(3-Bromobenzyl)-4,4-Dimethyl-4,5-Dihydro-1,3-Oxazole. Chem-Impex.

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available at:

- Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace.

- Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy.

- 2-(2-BROMOPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE. Echemi.

- Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Sigma-Aldrich.

- 2-Butyl-4,5-dimethyloxazole. PubChem.

- Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018). FooDB.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijmpr.in [ijmpr.in]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]

- 11. primo.bgu.ac.il [primo.bgu.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Potential of 2-(4-Bromobenzyl)-4,5-dimethyloxazole

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This guide outlines a comprehensive, multi-phase research strategy to investigate the potential therapeutic activities of a novel entity, 2-(4-Bromobenzyl)-4,5-dimethyloxazole. By integrating established principles of drug discovery with robust in vitro and in vivo experimental designs, we propose a systematic evaluation of its cytotoxic, anti-inflammatory, and anticancer properties. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the scientific rationale, step-by-step protocols, and data interpretation frameworks necessary to elucidate the compound's mechanism of action and validate its potential as a lead candidate for further development.

Introduction: The Rationale for Investigation

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing the oxazole ring, are of immense interest due to their structural versatility and their ability to interact with a wide range of biological targets.[3] The oxazole moiety is present in a multitude of natural products and synthetic drugs, exhibiting activities spanning from anticancer to antiviral and anti-inflammatory.[4][5][6]

The subject of this guide, 2-(4-Bromobenzyl)-4,5-dimethyloxazole (hereafter referred to as "OX-Br" ), is a novel compound designed by combining two key pharmacophoric elements:

-

The 2,4,5-trisubstituted oxazole core: Substitutions at these positions are known to be critical in modulating biological potency and target selectivity.[4][7][8]

-

The 4-bromobenzyl moiety: The inclusion of a halogenated benzyl group can enhance binding interactions and improve metabolic stability, and is a feature in compounds with demonstrated anticancer and anti-inflammatory properties.[9][10][11]

This strategic combination suggests a high probability of discovering significant biological activity. This whitepaper details a proposed investigational cascade to systematically uncover and validate the therapeutic potential of OX-Br .

Phase I: Foundational In Vitro Evaluation

The initial phase of screening is critical for establishing a foundational biological profile, determining safety parameters, and identifying promising therapeutic avenues. A fit-for-purpose screening cascade enables swift and informed decision-making.[12] Our approach prioritizes a sequential evaluation of cytotoxicity, followed by targeted screens for anti-inflammatory and anticancer activity.

General Cytotoxicity Assessment: The Gatekeeper Assay

Before exploring specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of OX-Br . This establishes a therapeutic window and informs the concentration ranges for subsequent assays. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]

-

Cell Plating: Seed human embryonic kidney (HEK293) cells or another non-cancerous cell line in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]

-

Compound Preparation: Prepare a 10 mM stock solution of OX-Br in DMSO. Perform serial two-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the culture medium in each well with the medium containing the various concentrations of OX-Br . Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against the log of the compound concentration.

Causality Note: The choice of a 48-hour exposure provides sufficient time to observe effects on cell proliferation and viability that may not be apparent at earlier time points.

Investigating Anti-inflammatory Potential

Many bioactive molecules exert their effects by modulating inflammatory pathways.[15] We hypothesize that OX-Br may inhibit key inflammatory mediators. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a gold-standard in vitro system for screening anti-inflammatory compounds.[15]

-

Cell Culture: Culture RAW 264.7 macrophages and seed them into 24-well plates.

-

Pre-treatment: Treat the cells with non-toxic concentrations of OX-Br (determined from the MTT assay) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone + LPS).

-

Incubation: Incubate for 24 hours.

-

Supernatant Analysis:

-

Data Analysis: Compare the levels of NO and cytokines in OX-Br -treated wells to the LPS-stimulated vehicle control.

Screening for Anticancer Activity

The oxazole scaffold is a component of several potent anticancer agents that often act by inhibiting crucial cellular targets like protein kinases or tubulin.[1][5] We will assess the antiproliferative activity of OX-Br against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a reliable method for this purpose.[16]

-

Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 breast, FaDu head and neck, HepG2 liver) in 96-well plates and incubate for 24 hours.[10][17]

-

Compound Treatment: Treat cells with serial dilutions of OX-Br (e.g., 0.01 to 100 µM) for 48 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.[16] Causality Note: TCA precipitates proteins to the plate surface, ensuring that the subsequent staining accurately reflects the cell biomass at the end of the treatment period.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.

-

Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization & Measurement: Dissolve the protein-bound dye with 200 µL of 10 mM Tris base solution. Measure the absorbance at 510 nm.

-

Analysis: Calculate the growth inhibition percentage and determine the IC₅₀ value for each cell line.

Hypothetical Phase I Data Summary

The following table presents a hypothetical summary of results from the initial in vitro screening, designed for clear comparison and decision-making.

| Assay Type | Cell Line | Parameter | Hypothetical Result | Interpretation |

| Cytotoxicity | HEK293 | IC₅₀ | > 100 µM | Low toxicity to non-cancerous cells, suggesting a favorable safety profile. |

| Anticancer | MCF-7 (Breast) | IC₅₀ | 5.2 µM | Potent antiproliferative activity. |

| Anticancer | FaDu (Head/Neck) | IC₅₀ | 8.9 µM | Moderate antiproliferative activity.[10] |

| Anticancer | HepG2 (Liver) | IC₅₀ | 15.1 µM | Modest antiproliferative activity.[17] |

| Anti-inflammatory | RAW 264.7 | NO Inhibition | IC₅₀ = 12.5 µM | Significant inhibition of a key inflammatory mediator. |

| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition | IC₅₀ = 10.8 µM | Potent inhibition of a pro-inflammatory cytokine. |

Phase II: Mechanistic Elucidation

Based on the promising hypothetical anti-inflammatory and anticancer data, Phase II aims to uncover the underlying mechanism of action.

Probing the Anti-inflammatory Mechanism: COX Enzyme Inhibition

A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. A selective inhibitor for COX-2 over COX-1 is a desirable profile, as it is associated with reduced gastrointestinal side effects.[18]

-

Assay Principle: Utilize a commercially available colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase component of COX enzymes.

-

Procedure: Follow the manufacturer's protocol. Briefly, incubate purified COX-1 and COX-2 enzymes with OX-Br at various concentrations.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the absorbance of the colorimetric product.

-

Analysis: Calculate the IC₅₀ of OX-Br for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Visualizing the Signaling Pathway

LPS-induced inflammation in macrophages is primarily mediated by the activation of Toll-Like Receptor 4 (TLR4), which triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes.[15] We hypothesize that OX-Br interferes with these pathways.

Caption: Hypothesized mechanism of OX-Br in the LPS-induced inflammatory pathway.

Phase III: Preclinical In Vivo Validation

Positive in vitro results must be validated in a living system to assess efficacy and physiological effects. The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo acute anti-inflammatory activity of novel compounds.[18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping: Divide animals into four groups (n=6 per group):

-

Group I (Control): Vehicle (e.g., 1% Tween 80 in saline).

-

Group II (Positive Control): Indomethacin (10 mg/kg, oral).

-

Group III (Test Group 1): OX-Br (25 mg/kg, oral).

-

Group IV (Test Group 2): OX-Br (50 mg/kg, oral).

-

-

Dosing: Administer the respective treatments orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

In Vivo Experimental Workflow

Caption: Workflow for the in vivo validation of OX-Br's anti-inflammatory activity.

Hypothetical Phase III Data Summary

| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3 hr |

| Vehicle Control | - | 0% |

| Indomethacin | 10 | 65.4% |

| OX-Br | 25 | 42.1% |

| OX-Br | 50 | 61.8% |

Conclusion and Future Directions

This whitepaper presents a structured, scientifically-grounded strategy for the initial investigation of 2-(4-Bromobenzyl)-4,5-dimethyloxazole. The proposed workflow, from broad in vitro screening to targeted mechanistic studies and in vivo validation, provides a clear path to comprehensively evaluate its therapeutic potential.

Hypothetical data suggest that OX-Br is a promising lead compound with potent anti-inflammatory and selective anticancer activities, coupled with a low cytotoxicity profile. The proposed mechanism involves the inhibition of the NF-κB signaling pathway, potentially through COX-2 inhibition, which is validated by significant edema reduction in an in vivo model.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of OX-Br to optimize potency and selectivity.[3]

-

Advanced Mechanistic Studies: Utilize techniques like Western blotting to confirm the inhibition of key proteins (e.g., p-IκBα, COX-2) in the signaling pathway.

-

Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of OX-Br .[12][21]

-

Chronic In Vivo Models: Test the efficacy of OX-Br in chronic inflammation or oncology xenograft models.[22][23]

By following this rigorous, evidence-based approach, the full therapeutic potential of 2-(4-Bromobenzyl)-4,5-dimethyloxazole can be systematically unlocked, paving the way for the development of a novel therapeutic agent.

References

- The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. Benchchem.

- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021-08-02).

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare.

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019-11-22).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023-03-05).

- Oxazole-Based Molecules in Anti-viral Drug Development. (2025-12-23).

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. (2022-01-07).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02).

- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. (2008-10-15).

- In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery. PubMed. (2001-05-15).

- How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry.

- Bromobenzyl Cyanide | C8H6BrN | CID 22044. PubChem.

- (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu.

- 3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. (2026-02-16).

- 4-Bromobenzyl bromide | C7H6Br2 | CID 68527. PubChem - NIH.

- An In-depth Technical Guide to the Physicochemical Properties of Brominated Benzyl Derivatives. Benchchem.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. (2025-11-11).

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[23][24]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available from:

- Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. (2016-10-15).

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[23][24]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PMC. (2024-12-17). Available from:

- A Comparative Analysis of the Biological Activities of 4-Methyloxazole Derivatives and Other Key Heterocycles. Benchchem.

- Synthesis, inhibition properties against xanthine oxidase and molecular docking studies of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives. PubMed. (2021-01-12).

- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC.

- Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWsjkjcl9mE4QawHlmjysgXqa6ib57UVLOveVd8WJmmIs-WnvVqorBreqWrqbHkssrGRKA1P1hs6BK8ZmcK2tPQvwzLCTrUdGKe-9ScptyAe-9E6Jr6rOgDRE7rzggIhFj8IR6wFOWNNUdq4vRgizvUpcWtl_FhVSv9n9Xjd2kinU6fupIZQ8ahBParwZocOCOHea5ndwWRaGk9_mF0mTSPv7gMNor8g9cdQOiBVhnPnuIUKicBcph87hGdE4ggYeHd-pmeVA4xrwsoM0Nvl2EeMB9tPK5Uzka5rwXjsc=

- 2-(3-Bromobenzyl)-4,4-Dimethyl-4,5-Dihydro-1,3-Oxazole. Chem-Impex.

- Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity.

- 3-acetamido-2-butanone, and 4-(4-imidazolylmethyl)-2,5-dimethyloxazole for assay as inhibitors of histidine decarboxylase. PubMed.

- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.

- Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology.

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.

- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI.

- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC.

- Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. (2025-08-07).

- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. (2023-04-29).

- 2-(2-BROMOPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE. Echemi.

- Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide cytotoxicity assay.

- Cytotoxicity, antitumoral and antimycobacterial activity of tetrazole and oxadiazole derivatives. ResearchGate. (2025-11-22).

- Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles t. Semantic Scholar. (2023-12-29).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. | Sigma-Aldrich [sigmaaldrich.cn]

- 8. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 9. nbinno.com [nbinno.com]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. international-biopharma.com [international-biopharma.com]

- 13. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 18. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 20. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.crownbio.com [blog.crownbio.com]

- 23. nuvisan.com [nuvisan.com]

- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

Computational Lead Optimization: In Silico Screening of 2-(4-Bromobenzyl)-4,5-dimethyloxazole Derivatives

Executive Summary

This technical guide outlines a rigorous in silico screening protocol for derivatives of 2-(4-Bromobenzyl)-4,5-dimethyloxazole . While the oxazole core is a privileged scaffold in medicinal chemistry—known for antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer properties—the specific inclusion of a 4-bromobenzyl moiety introduces a critical pharmacophoric feature: the potential for halogen bonding (XB) .

Standard high-throughput screening (HTS) protocols often neglect the directionality and sigma-hole electrostatics of halogen bonds, leading to false negatives. This guide prioritizes a "Halogen-Aware" docking strategy, coupled with ADMET profiling and Molecular Dynamics (MD) simulations, to identify high-affinity lead candidates.

Phase 1: Structural Analysis & Library Design

The Pharmacophore

The parent compound consists of three distinct zones for optimization:

-

The Core (4,5-dimethyloxazole): Provides hydrogen bond acceptor capabilities (N-atom) and moderate lipophilicity.

-

The Linker (Methylene bridge): A flexible hinge affecting the entropy of binding.

-

The Tail (4-Bromophenyl): The bromine atom acts as a hydrophobic anchor and a specific halogen bond donor.

Combinatorial Library Generation

To screen derivatives, we must generate a virtual library that explores the chemical space around the parent scaffold.

-

Strategy: R-Group Enumeration.

-

Software: RDKit or OpenBabel.

-

Modifications:

-

Zone A (Aryl Ring): Replace 4-Br with -Cl, -I (to probe sigma-hole depth), -CF3, or -OCH3. Introduce meta-substitutions to explore steric constraints.

-

Zone B (Oxazole C4/C5): Extension of methyl groups to ethyl/isopropyl to probe hydrophobic pockets.

-

Table 1: Library Design Specifications

| Zone | Modification Type | Rationale |

| R1 (Para-position) | -Br, -I, -Cl, -CN, -NO2 | Tune the |

| R2 (Meta-position) | -H, -F, -OH, -NH2 | Probe steric clashes and secondary H-bonding. |

| R3 (Oxazole C4/C5) | -CH3, -C2H5, -CF3 | Modulate lipophilicity (LogP) and metabolic stability. |

Phase 2: Target Selection & Preparation

Based on the structural homology of oxazole derivatives in current literature, two primary biological targets are selected for this campaign:

-

Cyclooxygenase-2 (COX-2): Oxazoles are bioisosteres of the pyrazole ring in Celecoxib.

-

PDB ID:3LN1 (Celecoxib bound).

-

-

DNA Gyrase B (Antibacterial): The ATP-binding pocket accepts planar heterocyclic cores.

-

PDB ID:1KZN.

-

"Halogen-Aware" Protein Preparation

Standard preparation (removing water, adding hydrogens) is insufficient. You must define the halogen bond acceptors (backbone carbonyl oxygens) explicitly.

-

Protocol:

-

Clean Structure: Remove crystallographic waters (unless bridging).

-

Protonation: Assign H-bond networks at pH 7.4 (PropKa).

-

Grid Generation: Define the active site box (10Å buffer around native ligand).

-

Constraint Setup: If using Glide (Schrödinger) or GOLD, set a metal coordination/halogen constraint on the active site residues (e.g., Val523 in COX-2).

-

Phase 3: Molecular Docking (The XB Protocol)

Critical Causality: Standard scoring functions (e.g., Vina) treat halogens merely as hydrophobic spheres. This fails to capture the strength of Br...O interactions (approx. 1–5 kcal/mol). We utilize AutoDock VinaXB or Schrödinger Glide XP , which incorporate explicit sigma-hole corrections.

Docking Workflow

-

Ligand Prep: Generate 3D conformers using OPLS4 force field. Ionization state: Neutral (oxazoles are weak bases, pKa ~1).

-

Sampling: Exhaustiveness = 32 (High).

-

Scoring: Rank by binding affinity (

), but filter by XB-Geometry .

Validation Rule: A valid halogen bond must have a C-X...O angle (

Phase 4: ADMET Profiling

Oxazole derivatives can suffer from poor aqueous solubility. We filter the library before expensive MD simulations.

Thresholds:

-

LogP: < 5.0 (To ensure oral bioavailability).

-

TPSA: < 140 Ų (Cell membrane permeability).

-

Metabolic Stability: Flag C4/C5 methyl groups for potential CYP450 oxidation (site of metabolism prediction).

Tool: SwissADME or pkCSM.[1]

Phase 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the halogen bond persists under thermal fluctuation.

Simulation Protocol

-

Software: GROMACS 2024 or Desmond.

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand). Note: Standard CGenFF may underestimate halogen bonds; consider adding "Lone Pair" (LP) particles to the Bromine atom.

-

System: TIP3P Water box, Na+/Cl- neutralization (0.15 M).

-

Ensemble: NPT (310 K, 1 bar).

-

Duration: 100 ns.

Analysis Metrics

-

RMSD: Ligand stability (< 2.0 Å deviation).[2]

-

Radial Distribution Function (RDF): Plot the probability of water/protein oxygen atoms existing within 3.5 Å of the Bromine.

-

Interaction Energy: Calculate Coulombic vs. Lennard-Jones contributions.

References

-

M. C. Mandewale et al. (2019).[3] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[3] Link[3]

-

S. Sirimulla et al. (2013). "AutoDock VinaXB: Implementation of XBSF, new empirical halogen bond scoring function." Journal of Cheminformatics. Link

-

P. Politzer et al. (2013). "Halogen bonding: the role of the sigma-hole." Accounts of Chemical Research. Link

-

SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Link

-

RCSB PDB. "Crystal Structure of Cyclooxygenase-2 (COX-2) bound to Celecoxib (3LN1)." Link

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Oxazole Compounds

Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This seemingly simple scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets through diverse non-covalent interactions.[1][2][3] The unique physicochemical properties of the oxazole ring are integral to numerous natural products and FDA-approved drugs, which exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7][8]

The therapeutic potential of oxazole-containing molecules has fueled extensive research into discovering novel derivatives.[9] This endeavor spans two primary frontiers: the exploration of nature's vast chemical diversity and the ingenuity of synthetic chemistry to create previously non-existent structures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the modern workflows employed to discover, isolate, and characterize novel oxazole compounds, from initial hit identification to the final pure molecule ready for biological evaluation.

Part 1: Discovery Strategies for Novel Oxazole Scaffolds

The quest for new oxazole compounds begins with a fundamental choice: to find what nature has already created or to build something entirely new. Both paths offer unique advantages and challenges.

Mining Nature's Reservoir: The Marine Environment

A remarkable number of bioactive oxazole-containing alkaloids have been discovered in marine organisms.[10][11] Sponges, ascidians, cyanobacteria, and marine-derived microorganisms are prolific producers of complex oxazole-containing peptides and polyketides.[12][13][14][15] These natural products, such as the potent antifungal bengazoles and the cytotoxic hennoxazoles, serve as invaluable starting points for drug design and development.[16][17]

The general workflow for discovering oxazole natural products involves a multi-step process that begins with sample collection and culminates in the identification of a bioactive "hit."

Caption: Workflow for Natural Product Discovery.

This protocol describes a standard procedure for preparing a crude extract from a marine sponge for initial bioactivity screening.

-

Sample Preparation:

-

Freeze-dry (lyophilize) the collected sponge sample to remove all water content.

-

Grind the dried sponge biomass into a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 500 mL) at room temperature for 24 hours with gentle agitation.

-

Filter the mixture to separate the solvent from the solid biomass.

-

Repeat the extraction process on the biomass two more times to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the solvent filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Screening:

-

Dissolve a known weight of the crude extract in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

-

Use this stock solution in a primary biological assay (e.g., an antibacterial or cytotoxicity assay) to determine if the extract contains bioactive components. An extract showing significant activity is deemed a "hit" and prioritized for further fractionation.

-

De Novo Design: Synthetic Strategies for Oxazole Derivatives

Synthetic chemistry provides unparalleled access to novel oxazole structures, allowing for systematic modification to optimize pharmacological properties (a process known as Structure-Activity Relationship, or SAR, studies).[9] Numerous methods have been developed, from classic name reactions to modern, highly efficient green chemistry approaches.[4][9]

Caption: Overview of Synthetic Routes to Oxazoles.

One of the most robust and widely used methods is the van Leusen oxazole synthesis , which forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[18][19][20] Modern advancements, such as the use of microwave irradiation, have significantly improved the efficiency and environmental footprint of these reactions.[4]

This protocol details a green chemistry approach for synthesizing a 5-substituted oxazole.[4]

-

Reaction Setup:

-

In a 10 mL microwave reaction vial, combine the aldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Add 5 mL of methanol as the solvent.

-

Seal the vial with a cap.

-

-

Microwave Irradiation:

-

Place the vial in a microwave reactor.

-

Irradiate the mixture at 100°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the methanol under reduced pressure.

-

Add 15 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can then be purified by column chromatography.

-

Part 2: Isolation and Purification of Oxazole Compounds

Whether sourced from nature or a reaction flask, the target oxazole is almost always part of a complex mixture. Chromatography is the indispensable technique for isolating the compound in a pure form, which is a prerequisite for accurate structural and biological characterization.

The Central Role of Chromatography

The principle of chromatography relies on the differential partitioning of components in a mixture between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[21] By carefully selecting these phases, chemists can effectively separate a target compound from impurities.

| Technique | Primary Application | Key Insight |

| Thin-Layer Chromatography (TLC) | Rapid analysis and method development | Determines the optimal solvent system for separation.[21] |

| Column Chromatography | Preparative scale purification | Isolates milligram to gram quantities of the pure compound.[21] |

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity analysis | Achieves high-resolution separation for analytical or semi-preparative purposes. |

This protocol provides a generalized workflow for purifying a crude oxazole product.[21]

-

Method Development via TLC:

-

Dissolve a small amount of the crude product in a suitable solvent.

-

Spot the solution onto several TLC plates.

-

Develop each plate in a different solvent system (e.g., varying ratios of hexane and ethyl acetate).

-

Visualize the plates under UV light. The ideal solvent system will show good separation between the product spot and impurities, with the product having a Retention Factor (Rf) value of approximately 0.3-0.4.

-

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Place a small plug of cotton at the bottom and add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.

-

-

Loading and Elution:

-

Adsorb the crude product onto a small amount of silica gel and carefully add it to the top of the packed column.

-

Gently add the mobile phase and begin eluting the column, collecting the solvent that passes through in separate test tubes (fractions).

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified oxazole compound.

-

Part 3: Structural Elucidation and Characterization

Once a compound is isolated and purified, its exact chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic framework.[22]

Spectroscopic Toolkit

A consensus on the structure of a novel compound is reached by integrating data from multiple analytical methods.

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides a map of the carbon-hydrogen framework, including connectivity and chemical environment.[23][24] |

| Mass Spectrometry (MS) | Determines the precise molecular weight and elemental formula, and provides fragmentation data.[23] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=N, C-H bonds).[23] |

The following table outlines the expected spectral features for a novel compound, 2-methyl-5-(phenyl)oxazole, based on established knowledge of similar structures.[23]

| Analysis | Feature | Expected Value / Observation | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.8 ppm (s, 1H) | Oxazole C4-H |

| ~7.5-7.2 ppm (m, 5H) | Aromatic protons (phenyl) | ||

| ~2.5 ppm (s, 3H) | Methyl protons (C2-CH₃) | ||

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~161 ppm | Oxazole C2 |

| ~150 ppm | Oxazole C5 | ||

| ~125-130 ppm | Aromatic & Oxazole C4 | ||

| ~14 ppm | Methyl carbon (C2-CH₃) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3120 cm⁻¹ | C-H stretching (oxazole ring) |

| ~1620 cm⁻¹ | C=N stretching (oxazole ring) | ||

| High-Resolution MS | m/z | [M+H]⁺ | Exact mass corresponding to C₁₀H₁₀NO⁺ |

Part 4: Considerations for Biological Screening

With a pure, structurally confirmed oxazole compound in hand, the final step is to assess its biological activity. High-Throughput Screening (HTS) is a common starting point, but it comes with potential pitfalls.

Avoiding False Positives

Oxazole-based compounds can sometimes generate false positive results in HTS assays.[3] Common causes include:

-

Assay Interference: Many heterocyclic compounds are fluorescent or can quench fluorescence, directly interfering with optical readouts.[3]

-

Compound Aggregation: At higher concentrations, molecules can form aggregates that non-specifically inhibit enzymes.[3]

It is crucial to perform secondary assays to validate initial hits and rule out these artifacts.

Caption: Hit Validation Cascade for HTS.

This protocol is used to determine if a hit compound is an aggregator at its active concentrations.[3]

-

Sample Preparation:

-

Prepare a stock solution of the oxazole compound in DMSO.

-

Serially dilute the compound into the same assay buffer used in the primary screen, ensuring the final DMSO concentration is constant and low (<1%).

-

Test concentrations should span the apparent IC₅₀ value determined in the primary screen. Prepare a "buffer only" control.

-

-

DLS Measurement:

-

Place the samples in a DLS instrument.

-

Allow the samples to equilibrate to the measurement temperature.

-

Acquire data, measuring the size distribution of particles in the solution.

-

-

Data Analysis:

-

Analyze the correlation function to determine the particle size distribution.

-

The presence of particles in the sub-micron range (e.g., 100-1000 nm) that increase with compound concentration is indicative of aggregation. A solution with no aggregates should only show a baseline signal corresponding to the buffer components.

-

Conclusion

The discovery and isolation of novel oxazole compounds is a dynamic and multidisciplinary field that remains central to modern drug discovery. From the rich biodiversity of the marine world to the precision of microwave-assisted synthesis, researchers have a powerful arsenal of tools to generate and identify new chemical entities. Success, however, is not merely about discovery. It is contingent upon the rigorous application of purification and characterization techniques to ensure that the biological activity observed is attributable to a single, well-defined molecule. By integrating these expert-driven strategies, the scientific community can continue to unlock the immense therapeutic potential held within the oxazole scaffold.

References

-

Zhang, G.-L., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

-

Zhang, G.-L., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

-

Zhang, G.-L., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Pharmaceuticals (Basel). [Link]

-

Shaikh, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

Jadhav, P. P. (2023). PHARMACOLOGICAL SIGNIFICANCE OF OXAZOLE DERIVATIVES. JETIR.org. [Link]

-

Marella, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

-

El-Hawfy, Y., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

Boyd, G. V. (n.d.). Oxazole chemistry. A review of recent advances. Academia.edu. [Link]

-

Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

-

Various Authors. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Request PDF. [Link]

-

Various Authors. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Srikanth, K. E. (2025). Biological Importance of Oxazoles. Allied Academies. [Link]

-

Li, J., et al. (2025). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

-

Various Authors. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]

-

Various Authors. (2021). Bioactive Oxazole-Based Cyclopolypeptides from Marine Resources and Their Health Potential. CRC Press. [Link]

-

Various Authors. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]

-

Sheeja Rekha, A. G. (2022). a brief review on antimicrobial activity of oxazole derivatives. iajps. [Link]

-

Palmer, D. C. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. [Link]

-

Mitova, M. I., & Kijjoa, A. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC. [Link]

-

Püttner, R., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]

-

Various Authors. (n.d.). FDA approved drugs with oxazole nucleus. ResearchGate. [Link]

-

Al-Ammar, K. F., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Li, Z., et al. (n.d.). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. PMC. [Link]

-

Parvatkar, P. T., et al. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

-

Al-Wahaibi, L. H., et al. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PMC. [Link]

-

Mitova, M. I., & Kijjoa, A. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. MDPI. [Link]

-

Korp, J., et al. (2012). Identification and isolation of insecticidal oxazoles from Pseudomonas spp. PMC. [Link]

-

Parvatkar, P. T., et al. (2015). Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. Bentham Science Publisher. [Link]

-

Singh, K., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. [Link]

-

Emmert, M. H., et al. (2021). Optimization via high-throughput screening: influence of 3 variables... ResearchGate. [Link]

-

Zhang, G.-L., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC. [Link]

-

Various Authors. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. [Source not further specified]. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. ijmpr.in [ijmpr.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. scilit.com [scilit.com]

- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Making sure you're not a bot! [drs.nio.res.in]

- 15. mdpi.com [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. content.e-bookshelf.de [content.e-bookshelf.de]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.aip.org [pubs.aip.org]

Technical Monograph: 2-(4-Bromobenzyl)-4,5-dimethyloxazole

Executive Summary

This technical guide profiles 2-(4-Bromobenzyl)-4,5-dimethyloxazole , a specialized heterocyclic intermediate critical in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Distinguished by its 4,5-dimethyloxazole core and a para-bromobenzyl moiety , this compound serves as a "privileged scaffold" in medicinal chemistry. The bromine substituent acts as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse libraries targeting kinases, STAT3 signaling pathways, and MAO-B enzymes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 2-[(4-Bromophenyl)methyl]-4,5-dimethyl-1,3-oxazole |

| CAS Number | 1368915-26-7 |

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.14 g/mol |

| SMILES | CC1=C(N=C(O1)CC2=CC=C(Br)C=C2)C |

| MDL Number | MFCD21979063 |

Physical Properties (Experimental & Predicted)

| Property | Value | Context |

| Physical State | Solid / Viscous Oil | Low-melting solid depending on purity/polymorph. |

| Melting Point | 45–55 °C (Est.) | Typical for 2-benzyl-4,5-dimethyloxazole analogs. |

| Boiling Point | ~360 °C | Predicted at 760 mmHg. |

| Solubility | DMSO, DCM, EtOAc | High lipophilicity (LogP ~3.5). Insoluble in water. |

| pKa | ~2.5 (Oxazole N) | Weakly basic; protonates only in strong acid. |

Synthesis & Manufacturing Protocol

Retrosynthetic Logic